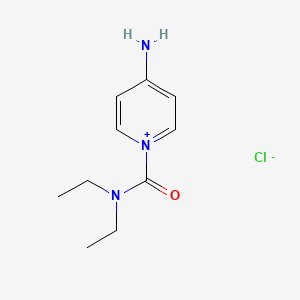![molecular formula C13H14BN2O3+ B12567382 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium CAS No. 184000-13-3](/img/structure/B12567382.png)
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boron atom bonded to a phenyl group, which is further connected to a carbamoyl group and a methylpyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium typically involves the following steps:
Formation of 3-Boronophenylamine: This intermediate can be synthesized through the reaction of 3-bromophenylboronic acid with ammonia or an amine source under suitable conditions.
Coupling with 1-Methylpyridin-1-ium: The 3-boronophenylamine is then coupled with 1-methylpyridin-1-ium under carbamoylation conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form boron-hydride species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the carbamoyl and pyridinium groups.
3-Bromopropionic acid: Contains a bromine atom but differs significantly in structure and reactivity.
Uniqueness
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is unique due to the presence of both boron and pyridinium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other boron-containing compounds .
Propiedades
Número CAS |
184000-13-3 |
|---|---|
Fórmula molecular |
C13H14BN2O3+ |
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
[3-[(1-methylpyridin-1-ium-3-carbonyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c1-16-7-3-4-10(9-16)13(17)15-12-6-2-5-11(8-12)14(18)19/h2-9,18-19H,1H3/p+1 |
Clave InChI |
MQURZANWALNYLF-UHFFFAOYSA-O |
SMILES canónico |
B(C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)

![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)

![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)

![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
